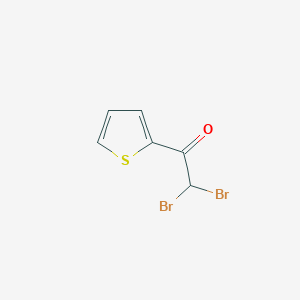

2,2-Dibromo-1-thiophen-2-yl-ethanone

Description

BenchChem offers high-quality 2,2-Dibromo-1-thiophen-2-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibromo-1-thiophen-2-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMIXWHNOFTCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355994 | |

| Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68672-88-8 | |

| Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,2-Dibromo-1-thiophen-2-yl-ethanone

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibromo-1-thiophen-2-yl-ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the . This α,α-dihaloketone is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds with potential therapeutic applications. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind experimental choices, grounding the protocol in established mechanistic principles. All procedures are designed to be self-validating, and key claims are substantiated with citations to authoritative sources. The guide culminates with a detailed characterization workflow, ensuring the unambiguous identification and purity assessment of the final product.

Strategic Importance and Applications

2,2-Dibromo-1-thiophen-2-yl-ethanone is a versatile bifunctional molecule. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in various biological interactions. The true synthetic utility of this compound, however, lies in the reactive α,α-dibromoketone moiety. This functional group serves as a powerful electrophilic precursor for a variety of cyclization and substitution reactions, enabling the efficient synthesis of:

-

Thiazole derivatives: By reacting with thioamides, it provides a direct route to substituted aminothiazoles.

-

Imidazole synthesis: Condensation with amidines can yield highly functionalized imidazole rings.

-

Favorskii rearrangement precursors: Under basic conditions, it can undergo rearrangement to form α-hydroxy acids or their derivatives.

The strategic value of this building block is its ability to rapidly introduce complexity and build diverse molecular libraries for screening in drug discovery programs.

Synthesis Methodology: Electrophilic α,α-Dibromination

The most direct and reliable route to 2,2-Dibromo-1-thiophen-2-yl-ethanone is the exhaustive α-bromination of the readily available starting material, 2-acetylthiophene.

Mechanistic Rationale

The reaction proceeds via a step-wise electrophilic substitution on the α-carbon. The causality behind the chosen conditions is as follows:

-

Acid-Catalyzed Enolization: The reaction is typically initiated in the presence of an acid catalyst. The carbonyl oxygen of 2-acetylthiophene is protonated, which significantly increases the acidity of the α-protons. A weak base (like the solvent or the bromide counter-ion) can then deprotonate the α-carbon, leading to the formation of a nucleophilic enol intermediate.

-

First Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), a potent electrophile. This forms a bromonium ion intermediate which subsequently collapses, resulting in the formation of 2-bromo-1-thiophen-2-yl-ethanone and regeneration of the acid catalyst.[1]

-

Second Bromination: The process repeats. The first bromine atom is electron-withdrawing, which slightly deactivates the ketone and makes the remaining α-proton less acidic. However, under the reaction conditions, enolization and a second electrophilic attack by bromine occur to yield the desired 2,2-dibromo product. Using a slight excess of bromine (e.g., 2.2 equivalents) ensures the reaction goes to completion.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and scalability, with integrated checkpoints for monitoring and validation.

Materials:

-

2-Acetylthiophene (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (solvent)

-

Bromine (2.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional, for quenching)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath. Rationale: Cooling is critical to control the exothermicity of the bromination and to minimize potential side reactions.

-

Bromine Addition: Slowly add a solution of bromine (2.2 eq) in dichloromethane to the stirred ketone solution via a dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Reaction Monitoring (Trustworthiness Checkpoint): After the addition is complete, allow the mixture to stir at room temperature. The reaction progress is monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should have a higher Rf than the monobrominated intermediate, which in turn will be higher than the dibrominated product. The reaction is complete when the starting material spot is no longer visible.

-

Workup & Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. This neutralizes the HBr byproduct. If a strong bromine color persists, add sodium thiosulfate solution until the color disappears.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes residual salts, and the brine wash helps to break up emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically a solid or dense oil, is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.

Structural Characterization and Data Interpretation

Unambiguous characterization is paramount to confirming the identity and purity of the synthesized compound. A multi-technique approach is required.

Spectroscopic Data

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence of successful dibromination.

-

Thiophene Protons: Three distinct signals will appear in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the thiophene ring. Their splitting patterns (doublet of doublets, etc.) and coupling constants will confirm the 2-substitution pattern.

-

α-Proton: A key diagnostic signal is a singlet observed significantly downfield (typically δ 6.5-7.0 ppm). This singlet, integrating to one proton, corresponds to the methine proton (CHBr₂). Its downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the two electronegative bromine atoms. The absence of a signal for the starting material's methyl group (around δ 2.5 ppm) confirms the reaction's completion.

3.1.2. ¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the far downfield region (δ > 180 ppm) is characteristic of the ketone carbonyl carbon.

-

Thiophene Carbons: Four signals in the aromatic region (δ 125-145 ppm) correspond to the carbons of the thiophene ring.

-

α-Carbon: A highly characteristic signal appears around δ 38-45 ppm.[2] This is the carbon atom bonded to the two bromine atoms (CBr₂).

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ is definitive for the conjugated ketone carbonyl group.

-

Thiophene C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching bands for the thiophene ring appear in the 1400-1550 cm⁻¹ region.[3]

-

C-Br Stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹, corresponds to the C-Br stretching vibration.

3.1.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides irrefutable evidence of dibromination. The key feature is the isotopic pattern of the molecular ion ([M]⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the mass spectrum will show a characteristic triplet of peaks for the molecular ion:

-

[M]⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensity of these peaks will be approximately 1:2:1 , providing a definitive signature for the presence of two bromine atoms.

Summary of Characterization Data

| Technique | Feature | Expected Observation | Rationale / Interpretation |

| ¹H NMR | α-Proton | Singlet, δ 6.5-7.0 ppm | Single proton on a carbon with two Br atoms. |

| Thiophene Protons | Multiplets, δ 7.0-8.5 ppm | Aromatic protons on the thiophene ring. | |

| ¹³C NMR | Carbonyl (C=O) | δ > 180 ppm | Ketone carbonyl carbon. |

| α-Carbon (CBr₂) | δ 38-45 ppm | Carbon atom bonded to two bromine atoms.[2] | |

| IR | C=O Stretch | Strong, sharp band at ~1680 cm⁻¹ | Conjugated ketone functional group. |

| MS | Molecular Ion | [M]⁺, [M+2]⁺, [M+4]⁺ peaks | Characteristic 1:2:1 isotopic pattern for Br₂. |

Safety and Handling

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, and a lab coat.

-

2,2-Dibromo-1-thiophen-2-yl-ethanone: This compound is a lachrymator and skin irritant. Handle with care, avoiding inhalation of dust or contact with skin and eyes.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with appropriate care in a well-ventilated area.

Conclusion

This guide has outlined a robust and well-rationalized protocol for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone. By understanding the underlying mechanistic principles and employing a rigorous characterization strategy, researchers can confidently produce this valuable synthetic intermediate with high purity. The self-validating nature of the described workflow, from TLC monitoring to the definitive isotopic signature in mass spectrometry, ensures the integrity of the final product, making it suitable for demanding applications in medicinal chemistry and materials science.

References

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.

- Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Institutes of Health (NIH).

- 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one. Sigma-Aldrich.

- An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone. Benchchem.

- 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8. ChemicalBook.

- 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483. PubChem.

- 2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244. PubChem.

- STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. SciSpace.

- 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone. PubChem.

- 2-bromo-1-thiophen-2-ylethanone - 10531-41-6. ChemSynthesis.

- 2,2-Dibromo-1-thiophen-2-yl-ethanone. Suzhou Shiya Biological Technology Co., Ltd.

- 2-Bromo-1-(thiophen-2-yl)ethanone. ChemScene.

- Ethanone, 2-bromo-1,2-diphenyl-. NIST WebBook.

- 2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one. PubChem.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

Sources

2,2-Dibromo-1-thiophen-2-yl-ethanone chemical properties and IUPAC name

An In-Depth Technical Guide to 2,2-Dibromo-1-(thiophen-2-yl)ethanone: Synthesis, Properties, and Applications

Introduction

Thiophene-containing compounds represent a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs.[1] Within this important class of molecules, 2,2-Dibromo-1-(thiophen-2-yl)ethanone emerges as a highly versatile synthetic intermediate. Its structure, featuring a reactive α,α-dibromo ketone moiety attached to a thiophene ring, provides a gateway for the construction of more complex heterocyclic systems and novel pharmaceutical leads. This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications for researchers in drug development and organic synthesis.

PART 1: Core Chemical and Physical Properties

The fundamental characteristics of 2,2-Dibromo-1-(thiophen-2-yl)ethanone are crucial for its handling, storage, and application in synthetic chemistry. The compound is a solid at room temperature and requires storage at low temperatures under an inert atmosphere to maintain its integrity.[3]

| Property | Value | Source |

| IUPAC Name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | [3] |

| Synonym(s) | 2,2-dibromo-1-(2-thienyl)ethanone | [3] |

| CAS Number | 68672-88-8 | [3][4] |

| Molecular Formula | C₆H₄Br₂OS | [4] |

| Molecular Weight | 283.97 g/mol | Inferred from formula |

| Physical Form | Solid | [3] |

| Storage Conditions | 2-8°C, stored under nitrogen | [3] |

PART 2: Synthesis and Mechanism

The synthesis of 2,2-Dibromo-1-(thiophen-2-yl)ethanone is typically achieved through a two-step process starting from thiophene. This involves an initial Friedel-Crafts acylation to produce the key intermediate, 2-acetylthiophene, followed by a subsequent α-bromination.

Step 1: Synthesis of 2-Acetylthiophene (Precursor)

The most common and efficient method for preparing 2-acetylthiophene is the Friedel-Crafts acylation of thiophene.[5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, preferentially at the C2 position due to the greater resonance stabilization of the corresponding carbocation intermediate (arenium ion).[5]

-

Reaction: Thiophene reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).[5][6][7]

Caption: Friedel-Crafts Acylation of Thiophene.

Step 2: α-Bromination of 2-Acetylthiophene

The conversion of 2-acetylthiophene to 2,2-Dibromo-1-(thiophen-2-yl)ethanone is achieved through the bromination of the α-carbon (the carbon adjacent to the carbonyl group). This reaction proceeds via an acid-catalyzed mechanism.

-

Causality of Experimental Choices: The use of elemental bromine (Br₂) in a suitable solvent like diethyl ether or acetic acid is a standard method for the α-halogenation of ketones.[8][9] The reaction is often performed under ice cooling initially to control the exothermic nature of the bromination and the evolution of hydrogen bromide (HBr) gas.[8][9] The addition of two equivalents of bromine is necessary to achieve di-substitution at the alpha position.

Experimental Protocol: Synthesis of 2,2-Dibromo-1-(thiophen-2-yl)ethanone

This protocol is adapted from general procedures for the α-bromination of ketones.[8][9]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1 equivalent) in diethyl ether.

-

Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermic reaction and improves selectivity.

-

Bromine Addition: Slowly add a solution of bromine (2.2 equivalents) in diethyl ether to the stirred ketone solution. The dropwise addition is critical to maintain temperature control and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add water to the reaction mixture to quench any remaining bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize HBr), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization to yield 2,2-Dibromo-1-(thiophen-2-yl)ethanone as a solid.

Caption: Synthetic Workflow for 2,2-Dibromo-1-(thiophen-2-yl)ethanone.

PART 3: Reactivity and Applications in Drug Development

The synthetic utility of 2,2-Dibromo-1-(thiophen-2-yl)ethanone stems from its multiple reactive sites. The dibrominated carbon is highly electrophilic and susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrazoles, which are common motifs in pharmacologically active molecules.[8][10]

The thiophene ring itself is a bioisostere of the benzene ring and is present in a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[1] The presence of the thiophene moiety in 2,2-Dibromo-1-(thiophen-2-yl)ethanone suggests its potential as a building block for developing novel therapeutics. For instance, substituted thiophenes have been investigated as allosteric enhancers of adenosine receptors and as antibacterial agents.[2] Furthermore, analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been synthesized and evaluated as novel agents for treating osteoporosis.[11]

Caption: Structure-Reactivity-Application Relationship.

Conclusion

2,2-Dibromo-1-(thiophen-2-yl)ethanone is a valuable and reactive intermediate in organic synthesis. Its preparation from readily available starting materials via established chemical transformations makes it an accessible building block for research. The combination of a reactive dibromo ketone functional group and a biologically relevant thiophene core positions this compound as a key starting point for the discovery and development of novel, complex molecules with potential applications in medicinal chemistry and drug development.

References

- 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one - Sigma-Aldrich. (URL: )

- Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years)

- 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 - Sigma-Aldrich. (URL: )

- An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene - Benchchem. (URL: )

- Synthesis and Reactivity of 2-Acetylthiophenes Deriv

- 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 - ChemicalBook. (URL: )

-

2-Acetylthiophene - Wikipedia. (URL: [Link])

- Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxyl

- Bromination of 2-acetylthiophene and its deriv

- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google P

- Synthesis routes of 2-Acetyl-4-chlorothiophene - Benchchem. (URL: )

- The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google P

-

2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244 - PubChem. (URL: [Link])

- Supplementary Inform

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem. (URL: [Link])

-

2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one - PubChem. (URL: [Link])

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. (URL: [Link])

-

Electronic Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC - NIH. (URL: [Link])

-

2-bromo-1-thiophen-2-ylethanone - ChemSynthesis. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

(PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (URL: [Link])

-

STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES - SciSpace. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed. (URL: [Link])

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. (URL: [Link])

-

2-Bromo-1-(3-thienyl)-1-ethanone, 97%, Thermo Scientific. (URL: [Link])

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]

- 4. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemeducator.org [chemeducator.org]

- 7. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Mechanism of 2,2-Dibromo-1-thiophen-2-yl-ethanone: A Versatile Building Block in Modern Drug Discovery

Introduction: Unveiling the Potential of a Unique α,α-Dihaloketone

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with tunable properties is paramount. Among the myriad of reactive intermediates, α-haloketones stand out as exceptionally versatile synthons. This guide focuses on a particularly intriguing member of this class: 2,2-Dibromo-1-thiophen-2-yl-ethanone . The confluence of a gem-dibromo-activated carbonyl group and an electron-rich thiophene moiety bestows this molecule with a unique reactivity profile, making it a powerful precursor for the synthesis of diverse heterocyclic systems of significant pharmacological interest.[1][2] The thiophene ring itself is a well-established pharmacophore, present in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, modulating pharmacokinetic and pharmacodynamic properties.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the synthesis, reactivity, and mechanistic intricacies of 2,2-Dibromo-1-thiophen-2-yl-ethanone. We will delve into its pivotal role in constructing valuable heterocyclic frameworks, such as thiazoles, and explore its behavior in rearrangement reactions. By elucidating the underlying principles governing its reactivity, this document aims to empower scientists to harness the full synthetic potential of this remarkable building block.

Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone: A Two-Step Approach

The preparation of the title compound is efficiently achieved through a two-step sequence starting from the readily available thiophene. The synthetic strategy hinges on a Friedel-Crafts acylation followed by a selective α,α-dibromination.

Step 1: Friedel-Crafts Acylation of Thiophene

The initial step involves the acylation of thiophene with acetyl chloride to yield 2-acetylthiophene. The choice of Lewis acid catalyst is critical in this transformation. While aluminum chloride is a common choice for Friedel-Crafts reactions, its high reactivity can lead to polymerization of the sensitive thiophene ring. Stannic chloride (SnCl₄) offers a milder and more controlled reaction, leading to higher yields of the desired product.[3]

Experimental Protocol: Synthesis of 2-Acetylthiophene [3]

-

Materials:

-

Thiophene

-

Acetyl chloride

-

Stannic chloride (freshly distilled)

-

Dry benzene

-

Dilute hydrochloric acid

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, dissolve thiophene (0.2 mole) and acetyl chloride (0.2 mole) in dry benzene (200 mL).

-

Cool the solution to 0°C using an ice bath.

-

With vigorous stirring, add stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the cooling bath and continue stirring for an additional hour at room temperature.

-

Hydrolyze the resulting addition product by the slow addition of a mixture of water (90 mL) and concentrated hydrochloric acid (10 mL).

-

Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

-

Distill off the benzene and any unreacted thiophene under atmospheric pressure.

-

Purify the residual liquid by vacuum distillation to obtain 2-acetylthiophene.

-

Step 2: α,α-Dibromination of 2-Acetylthiophene

The subsequent step involves the selective bromination of the α-carbon of 2-acetylthiophene. The use of two equivalents of a brominating agent, such as elemental bromine, in a suitable solvent like acetic acid or dichloromethane, facilitates the introduction of two bromine atoms at the methyl group.[4] The reaction proceeds via an acid-catalyzed enolization mechanism, where the enol form of the ketone attacks the bromine. The presence of the first bromine atom increases the acidity of the remaining α-proton, facilitating the second bromination.

Experimental Protocol: Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone (adapted from general procedures for α-dibromination of ketones)[4]

-

Materials:

-

2-Acetylthiophene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The dropwise addition is crucial to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the excess bromine by the careful addition of a saturated sodium bicarbonate solution until the red-brown color of bromine disappears.

-

If using dichloromethane, separate the organic layer. If using acetic acid, extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,2-Dibromo-1-thiophen-2-yl-ethanone, which can be further purified by recrystallization.

-

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to 2,2-Dibromo-1-thiophen-2-yl-ethanone.

Key Reactivity and Mechanisms

The synthetic utility of 2,2-Dibromo-1-thiophen-2-yl-ethanone stems from the electrophilic nature of the carbonyl carbon and the two α-carbons, which are activated by the electron-withdrawing carbonyl group and the two bromine atoms. This section will explore two of the most significant transformations of this compound: the Hantzsch thiazole synthesis and the Favorskii rearrangement.

Hantzsch Thiazole Synthesis: A Gateway to Bioactive Heterocycles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a scaffold prevalent in a vast array of pharmaceuticals.[5][6] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea. In the case of 2,2-Dibromo-1-thiophen-2-yl-ethanone, its reaction with thiourea provides a direct route to 2-amino-4-(thiophen-2-yl)thiazole, a valuable intermediate for further functionalization in drug discovery programs.[7][8]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks one of the electrophilic α-carbons of the dibromoketone, displacing a bromide ion. This forms an isothiouronium salt intermediate.

-

Second Nucleophilic Attack/Tautomerization: The initial product can tautomerize, and a second molecule of thiourea can displace the second bromide. However, a more plausible pathway for the formation of the 2-aminothiazole involves the initial formation of a monobromo-isothiouronium intermediate which then undergoes cyclization.

-

Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate.

-

Dehydration: The resulting tetrahedral intermediate readily dehydrates to form the aromatic thiazole ring.

Diagram of the Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch synthesis of 2-amino-4-(thiophen-2-yl)thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole (adapted from general Hantzsch synthesis protocols)[9]

-

Materials:

-

2,2-Dibromo-1-thiophen-2-yl-ethanone

-

Thiourea

-

Ethanol

-

Ice-cold water

-

-

Procedure:

-

Dissolve 2,2-Dibromo-1-thiophen-2-yl-ethanone (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiourea (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 30-60 minutes, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Quantitative Data for Analogous Hantzsch Syntheses

| α-Haloketone | Thioamide/Thiourea | Product | Yield (%) |

| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted thioureas | 2-Amino-4-(3-trifluoromethylphenyl)thiazole derivatives | Good to Excellent |

| Aromatic methyl ketones | Thiourea/N-substituted thioureas | 2-Aminothiazole derivatives | 68-90 |

Table adapted from data presented in references[9] and[10].

Favorskii Rearrangement: A Pathway to Unsaturated Carboxylic Acid Derivatives

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to carboxylic acid derivatives.[11][12] For α,α'-dihaloketones, the reaction typically results in the formation of α,β-unsaturated carboxylic acids or their esters.[13][14] The reaction of 2,2-Dibromo-1-thiophen-2-yl-ethanone under Favorskii conditions is expected to yield (E/Z)-3-(thiophen-2-yl)acrylic acid derivatives.

Mechanism of the Favorskii Rearrangement of α,α-Dihaloketones

The mechanism for α,α-dihaloketones under Favorskii conditions is thought to proceed via a series of steps:

-

Enolate Formation: A base (e.g., alkoxide) abstracts a proton from the α'-position (in this case, the thiophene ring), if available. However, with a gem-dibromo ketone, an alternative pathway is more likely.

-

Nucleophilic Attack and Rearrangement: The base attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a rearrangement where one of the bromine atoms is eliminated, and the thiophene ring migrates to the adjacent carbon, leading to the formation of an α,β-unsaturated acyl halide intermediate.

-

Hydrolysis/Esterification: The acyl halide is then rapidly converted to the corresponding carboxylic acid or ester by the base and solvent.

An alternative mechanism involves the formation of a cyclopropanone intermediate, which is characteristic of the Favorskii rearrangement of monohaloketones.[11] For gem-dihaloketones, the formation of an α,β-unsaturated system is a common outcome.[13]

Diagram of the Favorskii Rearrangement Mechanism

Caption: Plausible mechanism for the Favorskii rearrangement of 2,2-Dibromo-1-thiophen-2-yl-ethanone.

Experimental Protocol: Favorskii Rearrangement to an α,β-Unsaturated Ester (adapted from general procedures)[12]

-

Materials:

-

2,2-Dibromo-1-thiophen-2-yl-ethanone

-

Sodium methoxide (NaOMe) or other alkoxide base

-

Anhydrous methanol or corresponding alcohol

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

At 0°C, add a solution of 2,2-Dibromo-1-thiophen-2-yl-ethanone (1 equivalent) in diethyl ether to the freshly prepared sodium methoxide solution under an inert atmosphere.

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0°C and quench by the careful addition of saturated ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the corresponding methyl 3-(thiophen-2-yl)acrylate.

-

Applications in Drug Development

The derivatives of 2,2-Dibromo-1-thiophen-2-yl-ethanone, particularly the 2-amino-4-(thiophen-2-yl)thiazole scaffold, are of significant interest to the pharmaceutical industry. The 2-aminothiazole moiety is a privileged structure found in a number of clinically used drugs and biologically active compounds.[5] These compounds have demonstrated a wide range of therapeutic activities, including:

-

Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity by inhibiting various kinases.[10]

-

Antimicrobial: The thiazole ring is a key component of several antibacterial and antifungal agents.[1]

-

Anti-inflammatory: Thiophene and thiazole-containing compounds have been investigated as anti-inflammatory agents.[7]

-

Antiviral: Certain 2-aminothiazole derivatives have shown promise as antiviral agents, including against HIV.[5]

The thiophene ring in these structures often plays a crucial role in binding to biological targets and can be functionalized to fine-tune the pharmacological profile of the molecule. The synthetic accessibility of a diverse range of derivatives from 2,2-Dibromo-1-thiophen-2-yl-ethanone makes it an invaluable starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

2,2-Dibromo-1-thiophen-2-yl-ethanone is a highly versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, combining the reactivity of a gem-dihaloketone with the electronic properties of a thiophene ring, allows for the efficient construction of complex and biologically relevant heterocyclic systems. The Hantzsch thiazole synthesis and the Favorskii rearrangement are just two examples of the powerful transformations that this compound can undergo. As the demand for novel therapeutic agents continues to grow, the strategic application of such versatile synthons will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

Wikipedia. Favorskii rearrangement. [Link]

-

Yadav, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

NROChemistry. Favorskii Rearrangement. [Link]

-

Ahmad, S., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry. [Link]

-

Patel, H. V., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Li, Z., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]

-

chemeurope.com. Favorskii rearrangement. [Link]

-

Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... [Link]

-

AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

-

El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Organic Syntheses. 2-acetothienone. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 13. Favorskii_rearrangement [chemeurope.com]

- 14. adichemistry.com [adichemistry.com]

An In-Depth Technical Guide to the Safe Handling of 2,2-Dibromo-1-thiophen-2-yl-ethanone for Research Applications

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,2-Dibromo-1-thiophen-2-yl-ethanone (CAS No. 68672-88-8), a compound utilized in chemical synthesis and for research and development purposes.[1][2] Given its classification and the limited availability of exhaustive toxicological data, a cautious and informed approach is paramount. This document is intended for researchers, laboratory personnel, and drug development professionals who may handle this substance.

Hazard Identification and Toxicological Profile

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. 2,2-Dibromo-1-thiophen-2-yl-ethanone is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.

GHS Classification

The compound is identified with the GHS07 pictogram, indicating that it can cause less severe, but nonetheless significant, health effects.[3] The primary hazards are summarized in the table below.

| Hazard Class | Hazard Statement | GHS Code | Description | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects. | [1][3] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact with the skin is likely to cause irritation. | [1][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation. | [1][3] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract. | [1][3] |

Physicochemical Properties

While comprehensive data is not fully determined for this compound, the available information is critical for safe storage and handling decisions.[1]

| Property | Value | Source(s) |

| CAS Number | 68672-88-8 | [1][4] |

| Molecular Formula | C₆H₄Br₂OS | [4] |

| Molecular Weight | 283.96 g/mol | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, preferably under nitrogen | [3] |

| Stability | Stable under recommended storage conditions. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1][5] |

Note: Data such as melting point, boiling point, and flash point are not consistently available, which underscores the need for cautious handling, assuming it may have uncharacterised thermal or flammable properties.

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It involves a systematic approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes strategies that offer the highest level of protection.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. For 2,2-Dibromo-1-thiophen-2-yl-ethanone, the following are mandatory:

-

Chemical Fume Hood: All weighing, handling, and experimental manipulations of this compound must be performed inside a certified chemical fume hood.[1][5] This is non-negotiable. The causality is directly linked to its classification as a respiratory irritant (H335) and the need to contain any dust or aerosols generated.[1]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1] Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this chemical must be written and approved.

-

Designated Areas: Clearly demarcate the areas where this compound is stored and handled.

-

Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures before they are permitted to handle it.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It is the last line of defense should engineering and administrative controls fail.

| Protection Type | Specification | Rationale & Best Practices | Source(s) |

| Hand Protection | Nitrile or other chemically resistant gloves. | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use. | [1][6] |

| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Standard safety glasses are insufficient. The "serious eye irritation" (H319) classification necessitates a complete seal around the eyes. | [1][6] |

| Skin/Body Protection | A lab coat, fully buttoned. Consider chemically resistant aprons and sleeves for larger quantities. | Protects against accidental skin contact (H315). Contaminated clothing must be removed immediately and washed before reuse. | [1][7] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | If a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH/MSHA-approved respirator is necessary. | [7] |

Standard Operating Protocol: From Receipt to Disposal

The following protocol outlines the lifecycle of handling 2,2-Dibromo-1-thiophen-2-yl-ethanone in a research setting.

Receiving and Storage

-

Upon receipt, verify the container's integrity.

-

Store the container in a designated, cool, dry, and well-ventilated area, adhering to the 2-8°C recommendation.[3]

-

Keep the container tightly closed and upright to prevent leakage.[1]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][5]

Experimental Handling Workflow

The following workflow must be followed for any procedure involving the handling of this solid compound.

Caption: Experimental workflow for handling solid 2,2-Dibromo-1-thiophen-2-yl-ethanone.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations, typically via an approved waste disposal plant.[5][8]

Emergency Preparedness and Response

Accidents can happen despite the best precautions. A clear and practiced emergency plan is critical.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15-20 minutes, also under the eyelids.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][5] If skin irritation persists, consult a physician.[8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[1] Seek medical attention.[5][8]

-

If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5][7]

Spill Containment and Cleanup

The response to a spill depends on its scale and location.

Caption: Decision tree for responding to a chemical spill.

Key Spill Response Steps:

-

Ensure adequate ventilation and remove all sources of ignition.[1]

-

Use personal protective equipment during cleanup.[1]

-

Absorb the spill with an inert, non-combustible material like sand, silica gel, or vermiculite.[1]

-

Sweep or shovel the material into a suitable, sealed container for disposal.[8]

-

Do not let the product enter drains or waterways.[1]

Fire Response

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][9]

-

Firefighter Protection: As in any chemical fire, firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion

2,2-Dibromo-1-thiophen-2-yl-ethanone is a valuable research chemical that demands respectful and careful handling. Its potential to cause skin, eye, and respiratory irritation, coupled with its acute oral toxicity, necessitates a strict adherence to the safety protocols outlined in this guide. By prioritizing engineering controls, following standardized procedures, and utilizing appropriate personal protective equipment, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- Safety Data Sheet - 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one. CymitQuimica.

- SAFETY DATA SHEET - 1,2-Dibromo-1,2-diphenylethane. Fisher Scientific.

- SAFETY DATA SHEET - 1,2-Dibromoethane. Fisher Scientific.

- SAFETY DATA SHEET - 1,2-dibromoethane. Sigma-Aldrich.

- 2,2-Dibromo-1-thiophen-2-yl-ethanone Product Page. Sigma-Aldrich.

- 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one Product Page. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.

- 2,2-DibroMo-1-thiophen-2-yl-ethanone Product Inform

- EMERGENCY PROCEDURES GUIDE. University of Newcastle.

- 2,2-Dibromo-1-thiophen-2-yl-ethanone Product Page. BIOFOUNT.

- MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. Capot Chemical Co.,Ltd.

- Fire or Explosion Emergency Procedures. Cornell University EHS.

- 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 68672-88-8|2,2-Dibromo-1-thiophen-2-yl-ethanone|2,2-Dibromo-1-thiophen-2-yl-ethanone|-范德生物科技公司 [bio-fount.com]

- 3. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]

- 4. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. capotchem.cn [capotchem.cn]

discovery and history of alpha-dihalo ketones in organic synthesis

Alpha-Dihalo Ketones: A Cornerstone of Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-dihalo ketones, organic compounds featuring two halogen atoms on the carbon adjacent to a carbonyl group, have emerged from historical curiosities to indispensable building blocks in modern organic synthesis. Their unique electronic properties and reactivity have paved the way for the development of novel synthetic methodologies and have been instrumental in the construction of complex molecular architectures, including a wide array of heterocyclic compounds and natural products. This guide provides a comprehensive overview of the discovery, historical development, and synthetic utility of alpha-dihalo ketones, offering field-proven insights for professionals in chemical research and drug development.

The Genesis of Alpha-Halo Ketones: A Historical Perspective

The journey of alpha-halo ketones began in the mid-19th century with early explorations into the direct halogenation of ketones.[1] While pinpointing a single definitive discovery is challenging, the work of chemists like Charles Adolphe Wurtz with acetone laid the foundational groundwork for these reactions.[1] The initial syntheses of compounds like chloroacetone and bromoacetone were significant milestones, typically involving the direct reaction of a ketone with a halogen.[1][2]

These early forays were often hampered by a lack of control, leading to mixtures of mono- and poly-halogenated products.[3] However, they unveiled a new class of reactive intermediates that would captivate chemists for generations to come. The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the adjacent carbon-halogen bond, making these compounds valuable alkylating agents.[2][3]

Foundational Reactions: The Favorskii and Neber Rearrangements

The late 19th and early 20th centuries witnessed the discovery of two seminal name reactions that showcased the synthetic potential of alpha-halo ketones and their derivatives: the Favorskii and Neber rearrangements.

The Favorskii Rearrangement

First reported by Russian chemist Alexei Yevgrafovich Favorskii in 1894, this rearrangement involves the transformation of α-haloketones into carboxylic acid derivatives using a base.[4][5] In the case of cyclic α-halo ketones, the reaction results in a characteristic ring contraction.[5]

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[4] This powerful reaction has become a cornerstone for synthesizing branched carboxylic acids and for constructing strained cyclic systems.[4][5]

Generalized Favorskii Rearrangement Workflow

Caption: Workflow of the Favorskii Rearrangement.

The Neber Rearrangement

Discovered by Peter W. Neber and A. v. Friedolsheim in 1926 during their investigations into the Beckmann rearrangement, the Neber rearrangement converts a ketoxime into an α-amino ketone.[6][7][8] The process typically involves the conversion of the oxime to an O-sulfonate, followed by base-induced rearrangement to an azirine intermediate, which is then hydrolyzed.[7] This reaction has proven to be a valuable tool for synthesizing α-amino ketones, which are crucial intermediates in the production of various heterocyclic compounds.[6][9]

Key Steps in the Neber Rearrangement

Caption: The Neber Rearrangement Pathway.

Synthesis of Alpha-Dihalo Ketones

The synthesis of α,α-dihalo ketones has evolved significantly from the early direct halogenation methods. Modern organic synthesis demands more selective and efficient protocols.

Direct Halogenation

The most straightforward approach remains the direct halogenation of a ketone using elemental halogens (Cl₂, Br₂, I₂) under acidic or basic conditions.[2][10] Acid catalysis promotes the formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic halogen.[11][12]

Table 1: Comparison of Direct Halogenation Conditions

| Halogenating Agent | Catalyst/Conditions | Substrate Scope | Key Considerations |

| Bromine (Br₂) | Acetic Acid | Wide range of ketones | Can lead to over-bromination. |

| Chlorine (Cl₂) | Acid or Base | Generally reactive | Can be difficult to control selectivity. |

| N-Bromosuccinimide (NBS) | Radical Initiator or Acid | Alkenes, Ketones | Milder and more selective than Br₂. |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Acid | Ketones, β-ketoesters | Efficient for selective mono- or dichlorination.[13] |

Modern Synthetic Approaches

More recent methods offer greater control and functional group tolerance. These include:

-

Reaction of Acyl Chlorides with Diazomethane: This method, used in the Nierenstein reaction, provides a route to α-chloro ketones.[2] Continuous flow technologies have been developed to handle the hazardous nature of diazomethane safely, making this a viable route for producing building blocks for pharmaceuticals like HIV protease inhibitors.[14][15]

-

Addition of Halomethyllithiums to Weinreb Amides: This chemoselective approach allows for the synthesis of α,β-unsaturated α'-haloketones.[16] The stability of the tetrahedral intermediate formed with Weinreb amides prevents the double addition of the carbenoid, leading to high yields.[16]

Protocol: Synthesis of an α-Bromoketone via Direct Bromination

-

Dissolution: Dissolve the starting ketone (1.0 eq) in a suitable solvent, such as glacial acetic acid or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled ketone solution with vigorous stirring. Maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

-

Quenching: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to quench the reaction and precipitate the product.

-

Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of α,α-dihalo ketones stems from their bifunctional nature, possessing two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogens.[13][17] This dual reactivity makes them exceptionally versatile building blocks.

Heterocycle Synthesis

A primary application of α-dihalo ketones is in the synthesis of a wide variety of heterocyclic compounds, which are prevalent in medicinal chemistry.[3][13][18]

-

Thiazoles: Reaction with thioamides or thioureas provides a direct route to thiazole and aminothiazole rings, respectively.[2]

-

Pyrroles: The Hantzsch pyrrole synthesis utilizes α-halo ketones, β-ketoesters, and ammonia or a primary amine to construct the pyrrole ring.[2][19]

-

Furans: The Feist-Benary furan synthesis involves the reaction of α-halo ketones with β-dicarbonyl compounds.[19]

-

Imidazoles: Condensation with amidines or other suitable nitrogen-containing nucleophiles can lead to the formation of imidazole derivatives.[3]

General Scheme for Heterocycle Synthesis from α-Halo Ketones

Caption: Versatility in Heterocycle Synthesis.

Reductive Dehalogenation and Umpolung

Reduction of α,α'-dihalo ketones can generate 2-oxyallyl metal complexes.[20] These intermediates can participate in cycloaddition reactions or react with nucleophiles, effectively reversing the normal polarity (umpolung) of the α-carbon.[20]

Role in Drug Development

Alpha-halo ketones and their derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals.[13][21] Chiral α-halo ketones derived from amino acids are key building blocks for HIV protease inhibitors like atazanavir.[14][21] Their ability to form stable, lipophilic scaffolds also makes the α,α-dihalocarbonyl moiety a privileged structure in medicinal chemistry.[17]

Future Outlook

The field of α-dihalo ketone chemistry continues to evolve. Current research focuses on the development of more sustainable and efficient synthetic methods, including the use of continuous flow chemistry and novel catalytic systems.[13][14] The exploration of asymmetric halogenation reactions to produce chiral α-halo ketones is also a significant area of interest, as it provides access to enantiomerically pure building blocks for the synthesis of complex, biologically active molecules.[2] The unique reactivity of these compounds ensures their continued importance in the discovery and development of new chemical entities for years to come.

References

- Favorskii rearrangement. (n.d.). Grokipedia.

- Favorskii reaction. (n.d.). Wikipedia.

- Neber rearrment. (n.d.). Slideshare.

- Favorskii rearrangement. (n.d.). Wikipedia.

- Neber Rearrangement. (n.d.). SynArchive.

- The Genesis of a Versatile Intermediate: A Technical History of Alpha-Haloketones. (n.d.). Benchchem.

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

-

Sadhukhan, S., et al. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Chemistry – A European Journal, 26(21), 4646-4675. Retrieved from [Link]

- Reductive dehalogenation of halo ketones. (n.d.). Wikipedia.

-

Berkowitz, W. F. (2012). The Neber Rearrangement. Organic Reactions. Retrieved from [Link]

-

The Favorskii Rearrangement. (2025). ResearchGate. Retrieved from [Link]

- Continuous Flow Synthesis of alpha-Halo Ketones: Building Blocks for Anti-retroviral Agents. (2014). Drug Discovery and Development.

- α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis.

- Neber rearrangement. (n.d.). Wikipedia.

-

The Neber Rearrangement. (2025). ResearchGate. Retrieved from [Link]

- Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.). Course Hero.

-

Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. Retrieved from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2019). Molecules, 24(23), 4345. Retrieved from [Link]

- α-Halo ketone. (n.d.). Wikipedia.

-

The Preparation of α,α-Dichloro Ketones. (1965). The Journal of Organic Chemistry, 30(7), 2465-2467. Retrieved from [Link]

- Favorskii Rearrangement. (n.d.). NROChemistry.

-

Synthesis of α-heterosubstituted ketones through sulfur mediated difunctionalization of internal alkynes. (2019). Organic & Biomolecular Chemistry, 17(19), 4749-4753. Retrieved from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Process for preparing alpha-halo-ketones. (n.d.). Google Patents.

-

mechanism of alpha-halogenation of ketones. (2019). YouTube. Retrieved from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2019). MDPI. Retrieved from [Link]

-

How can I synthesize heterocycles from an alpha chloroketone also having a hydroxy group in it?. (2012). ResearchGate. Retrieved from [Link]

-

The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. (n.d.). Request PDF. Retrieved from [Link]

-

Continuous Flow Synthesis of alpha-Halo Ketones: Building Blocks for Anti-retroviral Agents. (2014). Asynt. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Neber rearrgment | PPTX [slideshare.net]

- 7. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. asynt.com [asynt.com]

- 16. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. uwindsor.ca [uwindsor.ca]

- 20. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 2,2-Dibromo-1-thiophen-2-yl-ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of robust reactivity and proven biological significance makes 2,2-Dibromo-1-thiophen-2-yl-ethanone a molecule of considerable interest to the modern medicinal chemist. As a bifunctional electrophile, this α,α-dihalo ketone serves as a versatile scaffold for the construction of complex heterocyclic systems. The embedded thiophene ring, a well-established pharmacophore, further elevates its potential as a precursor to novel therapeutic agents. This guide provides a comprehensive technical overview of 2,2-Dibromo-1-thiophen-2-yl-ethanone, from its fundamental properties and synthesis to its characterization and strategic application in the synthesis of medicinally relevant compounds.

Core Molecular Attributes

2,2-Dibromo-1-thiophen-2-yl-ethanone is a halogenated ketone that presents as an off-white solid under standard conditions. Its core structure features a thiophene ring acylated with a dibromoacetyl group, a combination that imparts a unique and powerful reactivity profile.

| Property | Value | Source(s) |

| CAS Number | 68672-88-8 | [1][2] |

| Molecular Formula | C₆H₄Br₂OS | [2] |

| Molecular Weight | 283.97 g/mol | [1] |

| IUPAC Name | 2,2-dibromo-1-(thiophen-2-yl)ethanone | |

| Synonyms | 2,2-dibromo-1-(2-thienyl)ethanone | |

| Physical Form | Off-White Solid | |

| Storage Conditions | 0-5°C |

Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone: A Protocol Grounded in Reactivity Principles

Reaction Mechanism and Causality

The bromination of a ketone proceeds via an acid- or base-catalyzed enol or enolate formation, respectively. The electron-rich enol or enolate then acts as a nucleophile, attacking molecular bromine in an electrophilic substitution reaction. The introduction of the first bromine atom increases the acidity of the remaining α-proton, facilitating the second bromination to yield the dibromo product. The use of at least two equivalents of bromine is crucial to drive the reaction to completion.[3]

Caption: General workflow for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.

Detailed Experimental Protocol

Materials:

-

1-(thiophen-2-yl)ethanone

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(thiophen-2-yl)ethanone in a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by the careful addition of a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2,2-Dibromo-1-thiophen-2-yl-ethanone as a solid.[3]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While a complete set of published spectra for 2,2-Dibromo-1-thiophen-2-yl-ethanone is not available, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the single proton of the dibromomethyl group. The thiophene protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton (CHBr₂) will be a singlet, significantly downfield due to the deshielding effects of the adjacent carbonyl and two bromine atoms (expected around δ 6.5-7.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (δ > 180 ppm), the dibrominated carbon (around δ 40-50 ppm), and the four carbons of the thiophene ring in the aromatic region (δ 125-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching of the thiophene ring (around 3100 cm⁻¹) and C-C and C-S stretching vibrations within the ring.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak (M⁺) will be observed, along with fragment ions corresponding to the loss of bromine atoms and other fragments of the molecule.

Reactivity and Synthetic Utility in Drug Development

The synthetic utility of 2,2-Dibromo-1-thiophen-2-yl-ethanone stems from its nature as an α,α-dihalo ketone, a class of compounds known for their versatile reactivity.[4] The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—allows for a wide range of transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocycles.[4]

Caption: Reactivity pathways of 2,2-Dibromo-1-thiophen-2-yl-ethanone.

The thiophene moiety itself is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This established therapeutic relevance of the thiophene core makes 2,2-Dibromo-1-thiophen-2-yl-ethanone a particularly attractive starting material for the synthesis of new drug candidates. For instance, it can be used in Hantzsch-type syntheses to construct substituted thiazole rings, which are also common motifs in bioactive molecules.

Conclusion

2,2-Dibromo-1-thiophen-2-yl-ethanone is a readily accessible and highly reactive building block with significant potential in organic synthesis and drug discovery. Its synthesis via the bromination of 1-(thiophen-2-yl)ethanone is a straightforward process, and its bifunctional nature allows for the construction of a diverse array of complex molecular architectures. The inherent biological relevance of the thiophene nucleus further underscores the importance of this compound as a valuable tool for researchers and scientists in the pharmaceutical industry. The strategic application of this versatile intermediate will undoubtedly continue to contribute to the development of novel therapeutic agents.

References

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC - NIH. [Link]

-

SciSpace. STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. [Link]

-

PubChem. 2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244. [Link]

-

PubChem. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483. [Link]

-

2-(2,2-Dibromoethenyl)thiophene. PMC - NIH. [Link]

-

Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]

-

Sci-Hub. 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. [Link]

-

ResearchGate. (PDF) Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone, C14H8Br2F2O2. [Link]

-

Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. [Link]

Sources

solubility of 2,2-Dibromo-1-thiophen-2-yl-ethanone in common organic solvents

An In-depth Technical Guide to the Solubility of 2,2-Dibromo-1-thiophen-2-yl-ethanone in Common Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dibromo-1-thiophen-2-yl-ethanone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document outlines the theoretical principles governing its solubility, presents predicted solubility in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The guide is designed to equip researchers with the necessary knowledge to confidently handle and utilize this compound in their laboratory workflows.

Introduction to 2,2-Dibromo-1-thiophen-2-yl-ethanone

2,2-Dibromo-1-thiophen-2-yl-ethanone is a halogenated ketone containing a thiophene ring. Its molecular structure, featuring a polar carbonyl group, a moderately polar thiophene ring, and two nonpolar bromine atoms, results in a compound with nuanced solubility behavior. Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties[1][2]. The presence of the dibromo-ketone functional group makes it a valuable precursor for the synthesis of more complex molecules through various substitution and coupling reactions[3].

Table 1: Physicochemical Properties of 2,2-Dibromo-1-thiophen-2-yl-ethanone

| Property | Value | Source |

| Chemical Formula | C₆H₄Br₂OS | [4] |

| Molecular Weight | 299.97 g/mol | [5] |

| Appearance | Off-White Solid | [4] |

| CAS Number | 68672-88-8 | [6] |

| Storage Temperature | 2-8°C, stored under nitrogen |

Theoretical Principles of Solubility